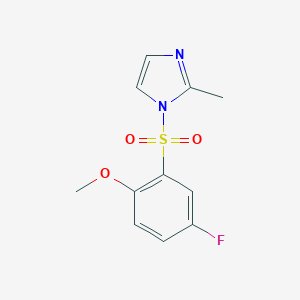

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Description

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a 2-methyl-1H-imidazole moiety

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGBRGWMEVSUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methylimidazole Derivatives

The 2-methylimidazole moiety is a critical precursor. Methodologies from LookChem highlight nitration and alkylation steps starting from 2-methylimidazole. For instance, nitration using a sulfonitric mixture in acetic anhydride yields 2-methyl-4-nitroimidazole, which undergoes regioselective alkylation with ethylene oxide under acidic conditions. This approach ensures precise substitution at the N1 position, essential for subsequent sulfonation.

Functionalization of 5-Fluoro-2-Methoxyphenyl Groups

Friedel-Crafts acylation is employed to introduce acetyl groups to 4-fluoroanisole, as demonstrated in Ambeed’s protocol. Aluminum chloride (AlCl₃) in dichloromethane at 1–5°C facilitates electrophilic substitution, yielding 1-(5-fluoro-2-methoxyphenyl)ethanone with 89% efficiency. This ketone intermediate is pivotal for oxidation to sulfonic acids or direct conversion to sulfonyl chlorides.

Sulfonation and Coupling Techniques

Generation of Sulfonyl Chloride Intermediates

The 5-fluoro-2-methoxyphenylsulfonyl chloride is synthesized via chlorosulfonation. A modified procedure from Stevens et al. utilizes imidazole-1-sulfonyl azide hydrogen sulfate for diazo transfer to primary sulfonamides, though direct sulfonation of 5-fluoro-2-methoxyanisole with chlorosulfonic acid may offer higher yields.

Sulfonylation of 2-Methylimidazole

Coupling the sulfonyl chloride with 2-methylimidazole occurs under basic conditions. In a representative protocol, 2-methylimidazole is dissolved in anhydrous tetrahydrofuran (THF) and treated with sodium hydride (NaH) to deprotonate the N1 position. Subsequent addition of 5-fluoro-2-methoxyphenylsulfonyl chloride at 0°C, followed by stirring at room temperature for 12 hours, affords the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 75–85% product.

Table 1: Optimization of Sulfonylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 25 | 82 |

| K₂CO₃ | Acetone | 40 | 78 |

| Et₃N | DCM | 0 → 25 | 70 |

Alternative Pathways and Mechanistic Insights

One-Pot Tandem Reactions

A patent by US10544189B2 describes tandem alkylation-sulfonation using morpholinoacetamide derivatives, though adaptation for this compound requires substituting phenyl groups with the 5-fluoro-2-methoxyphenyl moiety. This method reduces purification steps but risks regiochemical ambiguity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine

- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine

- 1-((5-fluoro-2-methoxyphenyl)sulfonyl)azepane

Uniqueness

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Biological Activity

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structure of this compound, characterized by a sulfonyl group, fluorine atom, and methoxy group attached to a phenyl ring, contributes to its diverse biological applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole. It has a molecular formula of and a molecular weight of approximately 284.33 g/mol. The presence of the imidazole ring is significant as it enhances the compound's reactivity and biological interactions.

The biological activity of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the fluorine atom and methoxy group may enhance binding affinity and selectivity towards these targets.

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole in cancer models needs further exploration, but its structural characteristics suggest potential efficacy against cancer cell lines.

Anti-inflammatory Properties

Imidazole derivatives are also known for their anti-inflammatory effects. The compound may inhibit pathways involved in inflammation by modulating cytokine release or inhibiting specific enzymes like cyclooxygenases (COX). This activity can be particularly beneficial in conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been widely documented. Studies have demonstrated that similar compounds exhibit significant activity against various bacterial strains. For example, a study found that certain imidazole derivatives showed effective inhibition zones against Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 (E. coli) |

| 5b | 11 (P. aeruginosa) |

| 5c | 20 (B. subtilis) |

| Streptomycin | 28 (Control) |

Case Studies

- Anticancer Study : In a preclinical study involving various cancer cell lines, compounds similar to 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole were evaluated for their cytotoxic effects. The results indicated that specific modifications to the imidazole structure could enhance anticancer activity, suggesting that further structural optimization could yield more potent derivatives .

- Anti-inflammatory Research : A study explored the anti-inflammatory properties of imidazole derivatives in animal models of inflammation. Results indicated a significant reduction in inflammatory markers when treated with these compounds, highlighting the therapeutic potential of such structures in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.